molecular formula C12H18N4O5 B8113968 Mal-PEG3-CH2CH2N3

Mal-PEG3-CH2CH2N3

Cat. No.: B8113968
M. Wt: 298.30 g/mol
InChI Key: NROJSMVPDUYSCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-CH2CH2N3 typically involves the following steps:

    PEGylation: The initial step involves the synthesis of PEG3, which is a polyethylene glycol chain with three ethylene glycol units.

    Maleimide Functionalization: The PEG3 chain is then functionalized with a maleimide group.

    Azide Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-CH2CH2N3 undergoes several types of chemical reactions, including:

    Click Chemistry:

    Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Azide-Alkyne Cycloaddition: Common reagents include copper(I) catalysts, such as copper(I) bromide, and alkyne-containing compounds.

    Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, such as cysteine or glutathione.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a maleimide group and an azide group, which allows it to participate in both thiol-maleimide and click chemistry reactions. This dual functionality makes it highly versatile and useful in a wide range of applications .

Properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5/c13-15-14-3-5-19-7-9-21-10-8-20-6-4-16-11(17)1-2-12(16)18/h1-2H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROJSMVPDUYSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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